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Compound of Interest

Compound Name: Carbon-13C disulfide

CAS No.: 30860-31-2

Cat. No.: B1366805 Get Quote

Abstract & Scope
This guide details a high-efficiency, one-pot protocol for synthesizing O-alkyl-S-alkyl xanthates

incorporating a carbon-13 (

) label at the thiocarbonyl position. Xanthates are critical intermediates in the Chugaev
elimination, radical precursors in Barton-McCombie deoxygenation, and Chain Transfer Agents
(CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Using isotopically enriched

requires a deviation from standard industrial xanthate protocols. The high cost and volatility of

necessitate a closed-system, stoichiometric-limiting strategy to maximize isotopic incorporation
and safety. This protocol utilizes a sequential addition method in tetrahydrofuran (THF) or
DMSO, ensuring quantitative consumption of the labeled reagent without intermediate isolation.

Chemical Principles & Mechanism
The synthesis proceeds via a three-stage cascade in a single reaction vessel:

Alkoxide Formation: Deprotonation of the alcohol substrate.

Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of
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.

S-Alkylation: The resulting xanthate anion displaces a halide from an alkylating agent (e.g.,

methyl iodide).

Reaction Scheme

Critical Considerations for Labeling
Stoichiometry: Unlike standard preparations where

is used in excess, here

is the limiting reagent (or used at 1.0 equiv) to prevent waste.

Volatility:

boils at ~46°C. The reaction must be kept typically below 10°C during addition to prevent
loss to the headspace.

Atom Economy: The one-pot method prevents hydrolysis of the sensitive xanthate salt,

which is common during isolation steps.

Materials & Equipment
Reagents

Reagent Purity/Grade Role

Alcohol Substrate (R-OH) Dry, >99% Precursor for O-alkyl group

Carbon-13 Disulfide (

)

99 atom % Isotopic Source

Sodium Hydride (NaH) 60% dispersion in oil
Strong Base (preferred over

KOH for anhydrous efficiency)

Alkyl Halide (R'-X) >98% (e.g., MeI, Benzyl Br) S-Alkylating Agent

THF (Tetrahydrofuran) Anhydrous, inhibitor-free Solvent
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Equipment
Schlenk Line: For inert atmosphere (

or Ar).

Pressure-Equalizing Dropping Funnel: For controlled addition.

Cryogenic Bath: Ice/Water (0°C) or Acetone/Dry Ice (-78°C) depending on scale.

Septum-Capped Vials: For handling

via syringe to avoid evaporation.

Experimental Protocol
Safety Pre-Check
DANGER: Carbon disulfide is neurotoxic, a reproductive hazard, and has an extremely low

flash point (-30°C).

Engineering Controls: All operations must occur in a functioning fume hood.

PPE: Butyl rubber gloves (standard nitrile degrades quickly against

), face shield, and lab coat.

Static: Ground all glassware;

vapors can ignite from static discharge.

Step-by-Step Procedure
Phase 1: Alkoxide Generation

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a

rubber septum. Flush with Argon.

Add NaH (1.1 equiv, washed with dry hexane to remove oil if necessary) to the flask.

Add anhydrous THF (10 mL per gram of substrate).
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Cool the suspension to 0°C in an ice bath.

Add the Alcohol (R-OH) (1.1 equiv) dropwise via syringe. Hydrogen gas will evolve.

Stir at 0°C for 30 mins, then warm to room temperature (RT) for 30 mins to ensure complete

deprotonation.

Phase 2:

Incorporation (The Critical Step)
Re-cool the reaction mixture to -10°C (ice/salt bath) or -78°C if the scale is very small (<100

mg) to condense vapors.

Using a gas-tight syringe, add

(1.0 equiv) slowly.

Note: The solution typically turns distinct yellow/orange, indicating xanthate salt formation.

Stir for 1–2 hours. Allow the temperature to rise slowly to 0°C, but do not exceed RT to

prevent

evaporation before reaction.

Phase 3: Alkylation (One-Pot)
With the mixture at 0°C, add the Alkyl Halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

Remove the cooling bath and allow the reaction to stir at RT for 2–4 hours.

Monitoring: TLC should show the disappearance of the alcohol and the appearance of a

less polar spot (the xanthate ester).

Quench: Carefully add saturated aqueous

to quench excess base.

Phase 4: Workup & Purification[1]
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Extract the aqueous layer with Ethyl Acetate (

mL).

Wash combined organics with water and brine. Dry over ngcontent-ng-c567981813=""

_nghost-ng-c1980439775="" class="inline ng-star-inserted">

.[2]

Concentrate under reduced pressure (Rotavap).

Caution: Xanthates can be thermally unstable. Do not heat the water bath above 40°C.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Xanthates

are often bright yellow oils or solids.

Visualization of Methodology
Mechanism of Action
The following diagram illustrates the electron flow and atomic mapping of the

label.
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Caption: Reaction pathway for the incorporation of Carbon-13 into the xanthate thiocarbonyl

moiety.
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Experimental Workflow

Phase 1: Activation

Phase 2: Labeling

Phase 3: Termination

Flask: Alcohol + NaH + THF
(0°C, Inert Gas)

Add ¹³CS₂ (1.0 equiv)
(Keep < 0°C)

 30 min stir

Add Alkyl Halide
(Warm to RT)

 1-2 hr stir (Yellow color)

Purification
(Silica Column)

 Quench & Extract

Click to download full resolution via product page

Caption: Operational sequence ensuring containment of volatile

and high yield.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield

Volatilization of ngcontent-ng-

c567981813="" _nghost-ng-

c1980439775="" class="inline

ng-star-inserted">

Ensure reaction temp is

during addition. Use a sealed

tube if possible.

No Reaction Incomplete deprotonation

Use fresh NaH. Ensure alcohol

is dry. Allow longer time for

alkoxide formation.

Side Products Hydrolysis of Xanthate Salt

Ensure anhydrous conditions.

[3][4] Do not delay alkyl halide

addition once salt forms.

Odor Leakage of sulfur compounds

Use bleach (sodium

hypochlorite) to oxidize

glassware/waste, neutralizing

the smell.

Expected Analytical Data
NMR: The thiocarbonyl carbon (

) is highly deshielded, typically appearing between 210–230 ppm. This signal will be
significantly enhanced due to enrichment.

IR Spectroscopy: Strong absorption bands for

(1050–1200 cm⁻¹) and

(1200–1250 cm⁻¹).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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